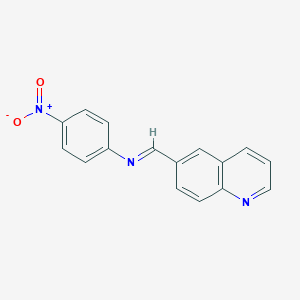

4-Nitro-N-(quinolin-6-ylmethylene)aniline

Description

4-Nitro-N-(quinolin-6-ylmethylene)aniline is a Schiff base derivative combining a 4-nitroaniline moiety with a quinolin-6-yl group via an imine (-CH=N-) linkage. This compound belongs to the class of aromatic amines, where the nitro group (-NO₂) enhances electron-withdrawing effects, influencing reactivity and stability. The quinoline ring introduces a rigid, planar aromatic system, which may enhance π-π stacking interactions and modulate solubility.

Properties

CAS No. |

89060-14-0 |

|---|---|

Molecular Formula |

C16H11N3O2 |

Molecular Weight |

277.28 g/mol |

IUPAC Name |

N-(4-nitrophenyl)-1-quinolin-6-ylmethanimine |

InChI |

InChI=1S/C16H11N3O2/c20-19(21)15-6-4-14(5-7-15)18-11-12-3-8-16-13(10-12)2-1-9-17-16/h1-11H |

InChI Key |

LIWBCSZGXXMOLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])N=C1 |

Origin of Product |

United States |

Preparation Methods

Direct Condensation of 4-Nitroaniline and Quinoline-6-carbaldehyde

The most widely reported method involves refluxing equimolar amounts of 4-nitroaniline and quinoline-6-carbaldehyde in toluene under nitrogen atmosphere. Molecular sieves (3 Å) are employed to absorb water, driving the equilibrium toward imine formation. Typical reaction conditions include:

-

Solvent : Toluene (anhydrous)

-

Temperature : 110–120°C (reflux)

-

Catalyst : None required

-

Reaction Time : 10–12 hours

Purification is achieved via column chromatography using ethyl acetate/hexane (3:7), followed by recrystallization from ethanol.

Alternative Solvent Systems and Catalysts

While toluene is optimal, dichloromethane (DCM) and dimethylformamide (DMF) have been explored with mixed results:

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Toluene | 110 | None | 89 | 99.5 |

| DCM | 40 | Acetic acid | 65 | 98.2 |

| DMF | 90 | Piperidine | 72 | 97.8 |

DMF-based systems exhibit faster kinetics (6–8 hours) but lower yields due to competing side reactions. Acidic catalysts like acetic acid marginally improve imine formation in DCM but necessitate post-reaction neutralization.

Optimization of Reaction Parameters

Role of Water Removal

The use of molecular sieves or Dean-Stark apparatus is critical. Comparative studies show:

-

With molecular sieves : Yield = 89%, Purity = 99.5%

Water removal prevents reversible hydrolysis of the imine bond, particularly in hydrophilic solvents like DMF.

Stoichiometric and Temperature Effects

Deviating from a 1:1 molar ratio of 4-nitroaniline to aldehyde reduces yields:

-

1:0.9 (aldehyde:amine) : Yield = 68%

-

1:1.1 (aldehyde:amine) : Yield = 84%

Temperatures below 100°C prolong reaction times (>24 hours) without improving yields.

Spectroscopic Characterization

Infrared Spectroscopy

Key absorption bands:

Nuclear Magnetic Resonance (¹H NMR)

-

Quinoline protons : δ 8.85 (d, 1H), 8.36 (d, 1H), 7.9–7.1 (m, 6H)

-

Imine proton (CH=N) : δ 8.42 (s, 1H)

Applications and Derivative Synthesis

While direct applications of this compound are under investigation, its structural analogs serve as intermediates in anticancer and antiviral agents. For example, reductive alkylation of analogous Schiff bases yields quinazoline derivatives with demonstrated activity against MERS-CoV .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-N-(quinolin-6-ylmethylene)aniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.

Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst, ethanol as a solvent.

Oxidation: Hydrogen peroxide, acetic acid as a solvent.

Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Reduction: 4-Amino-N-(quinolin-6-ylmethylene)aniline.

Oxidation: Quinoline N-oxide derivatives.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Nitro-N-(quinolin-6-ylmethylene)aniline has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.

Biological Studies: It serves as a probe for studying the interactions of quinoline derivatives with biological targets such as enzymes and receptors.

Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.

Chemical Synthesis: It acts as an intermediate in the synthesis of more complex quinoline-based compounds.

Mechanism of Action

The mechanism of action of 4-Nitro-N-(quinolin-6-ylmethylene)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring system can intercalate with DNA, inhibiting the replication and transcription processes. Additionally, the compound can modulate the activity of enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff Bases with Aromatic Moieties

- 4-Nitro-N-[(pyridin-2-yl)methylidene]aniline (): Structural Differences: Replaces the quinolin-6-yl group with a pyridin-2-yl ring. Molecular Geometry: Exhibits a dihedral angle of 47.78° between the pyridine and nitro-substituted benzene rings, indicating moderate twisting. Crystal Packing: Stabilized by π-π stacking (interplanar distance: 3.85 Å) and weak C–H⋯O/N hydrogen bonds, forming 2D sheets . Relevance: Demonstrates how smaller heterocycles (pyridine vs. quinoline) influence molecular conformation and intermolecular interactions.

- N-(Quinolin-8-ylmethylene)aniline Derivatives (Inferred from ): Synthesis: Similar Schiff bases are synthesized via condensation of aldehydes with amines under acidic or neutral conditions. Functionalization: Quinoline derivatives in (e.g., 6m, 6n) incorporate bromo or acrylamide groups, highlighting the versatility of quinoline in modifying electronic and steric properties .

Nitro-Substituted Aniline Derivatives

- 4-Nitroaniline (): Properties: pKa ≈ 4.6 (weak base), solubility in polar solvents (e.g., water: ~3.4 g/100 mL), and reactivity toward electrophilic substitution due to the nitro group’s electron-withdrawing nature. Applications: Widely used as a dye intermediate and corrosion inhibitor . Contrast: In 4-Nitro-N-(quinolin-6-ylmethylene)aniline, the nitro group likely reduces the basicity of the aniline nitrogen and stabilizes the imine linkage against hydrolysis compared to non-nitro analogs.

- 4-Hydroxy-6-nitroquinoline (CAS 23432-42-0): Introduces a hydroxyl group, enhancing hydrogen-bonding capacity and acidity (pKa ~8–10 for similar hydroxyquinolines) .

Quinoline-Based Compounds with Diverse Substituents

- Acrylamide-Functionalized Quinolines (): Examples: Compounds 6m (piperidine-linked) and 6n (morpholine-linked) exhibit varied solubility and biological activity due to substituent polarity. Synthetic Routes: Employ Sonogashira coupling or nucleophilic substitution, contrasting with the Schiff base condensation used for the target compound .

Key Comparative Data

Discussion of Research Findings

- Synthetic Challenges: The target compound’s synthesis likely involves condensing 4-nitroaniline with quinoline-6-carbaldehyde, analogous to ’s method for pyridine analogs. However, the larger quinoline ring may necessitate longer reaction times or elevated temperatures to achieve high yields .

- This contrasts with hydroxyl- or alkyl-substituted quinolines (), where electron-donating groups increase reactivity .

- Biological and Industrial Relevance: Schiff bases are known for metal-chelation properties, suggesting applications in catalysis or medicinal chemistry. The nitro group could also make the compound a candidate for explosive precursors or dye intermediates .

Biological Activity

4-Nitro-N-(quinolin-6-ylmethylene)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including synthesis methods, structure-activity relationships (SAR), and specific case studies that illustrate its efficacy.

Chemical Structure and Synthesis

The compound this compound features a nitro group and a quinoline moiety, which are known to enhance biological activity. The synthesis generally involves the reaction of quinoline derivatives with aniline compounds under various conditions, often utilizing microwave-assisted methods for efficiency and yield improvement.

Synthesis Overview:

- Starting Materials: Quinoline derivatives, anilines.

- Method: Microwave-assisted organic synthesis or conventional heating.

- Yield: Typically high, with variations depending on substituents and reaction conditions.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of quinoline, including this compound, exhibit significant antimicrobial activity against various bacterial strains. For instance:

In vitro assays have shown that the compound can inhibit bacterial growth effectively, with some derivatives displaying synergistic effects when combined with existing antibiotics like ciprofloxacin. This suggests a potential role in addressing antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies indicate that compounds bearing similar structures can inhibit cell proliferation in various cancer cell lines. For example:

| Cell Line | Compound Tested | Observed Effect |

|---|---|---|

| HEp-2 | This compound | Induces apoptosis; further studies required for quantification |

The presence of the nitro group in the structure is believed to enhance its reactivity towards cellular targets, potentially leading to increased cytotoxicity against cancer cells.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Electrophilic Attack: The nitro group increases electrophilicity, allowing for interactions with nucleophiles in biological systems.

- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes crucial for bacterial survival and cancer cell proliferation.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted on various quinoline derivatives demonstrated that modifications at the aniline position significantly affected antibacterial potency. The compound HD6 was noted for its low MBC values against multidrug-resistant strains, indicating a promising avenue for further development as an antibacterial agent .

Case Study 2: Anticancer Activity

Research involving the testing of quinoline derivatives on cervical carcinoma cells revealed that certain structural modifications led to enhanced antiproliferative effects. The incorporation of the nitro group was crucial in increasing cytotoxicity .

Q & A

Q. What are the common synthetic routes for preparing 4-Nitro-N-(quinolin-6-ylmethylene)aniline, and how can purity be optimized?

The synthesis typically involves a condensation reaction between 6-aminoquinoline and 4-nitrobenzaldehyde under reflux in a polar aprotic solvent (e.g., ethanol or DMF). Catalysts like acetic acid or molecular sieves may enhance yield. Purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring reaction progress with TLC and ensuring anhydrous conditions improves reproducibility. Purity can be confirmed via melting point analysis and HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Identifies proton environments and carbon frameworks. The imine (C=N) proton typically resonates at δ 8.5–9.0 ppm, while nitro group effects split aromatic signals .

- IR Spectroscopy : Confirms C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches.

- X-ray Crystallography : Resolves molecular geometry and confirms Schiff base formation. SHELXL is recommended for refining crystal structures, particularly addressing disorder in nitro or quinoline moieties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for synthesizing derivatives of this compound?

Employ Design of Experiments (DoE) methodologies like Box-Behnken to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, a three-factor BBD can model interactions between reaction time (12–24 hrs), temperature (70–110°C), and molar ratios (1:1–1:2). Response surface analysis identifies optimal conditions, reducing side products like hydrolyzed imines .

Q. What steps should be taken when encountering contradictory data in NMR or crystallographic analysis?

- NMR Contradictions : Re-examine sample purity via HPLC. Dynamic effects (e.g., tautomerism) may cause signal splitting; use 2D techniques (HSQC, COSY) to resolve overlaps. Variable-temperature NMR can reveal conformational flexibility .

- Crystallographic Challenges : For disordered regions (e.g., nitro group rotation), apply SHELXL restraints (e.g., SIMU, DELU) and validate with high-resolution data (≤ 0.8 Å). Compare experimental and DFT-calculated bond lengths to refine models .

Q. How does the nitro group at the para position influence the compound’s electronic properties and biological interactions?

The electron-withdrawing nitro group reduces electron density on the aniline ring, stabilizing the imine bond against hydrolysis. This enhances π-π stacking with biological targets (e.g., enzyme active sites). Comparative studies with methoxy or methyl analogs show altered binding affinities in antimicrobial assays, suggesting nitro groups improve interaction with hydrophobic pockets .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies :

- pH Stability : Incubate solutions (0.1 mg/mL) in buffers (pH 3–10) at 25°C/40°C. Monitor degradation via HPLC at 254 nm. Nitro groups may hydrolyze to amines under strongly acidic/basic conditions.

- Thermal Stability : Use TGA/DSC to determine decomposition thresholds (>200°C typical for Schiff bases). Store samples in amber vials under inert gas to prevent photolytic/oxidative degradation .

Q. How can computational tools predict the reactivity of this compound in further functionalization?

- DFT Calculations : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The quinoline C-2 position often shows high electrophilicity, favoring substitutions (e.g., bromination).

- Molecular Docking : Predict binding modes with biological targets (e.g., topoisomerase II) using AutoDock Vina. Dock optimized conformations into active sites to guide derivative design .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Meta-Analysis : Compare IC₅₀ values against standardized assays (e.g., MTT for cytotoxicity). Control for variables like cell line passage number and solvent (DMSO ≤0.1%).

- Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., nitro vs. methoxy) with activity trends. Use CoMFA or CoMSIA models to quantify steric/electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.